Nanchangmycin (free acid)
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Overview
Description
Nanchangmycin is a polyether antibiotic produced by the bacterium Streptomyces nanchangensis. It is known for its ability to inhibit gram-positive bacteria and act as a growth promoter for ruminants. Nanchangmycin has garnered significant attention due to its potential therapeutic applications, particularly in the treatment of liver fibrosis and as a broad-spectrum antiviral agent .
Preparation Methods
Synthetic Routes and Reaction Conditions: Nanchangmycin is primarily produced through fermentation processes involving Streptomyces nanchangensis. The bacterium is cultured in specific media under controlled conditions to optimize the yield of nanchangmycin. The biosynthesis of nanchangmycin involves a complex pathway regulated by multiple genes within the nanchangmycin gene cluster .
Industrial Production Methods: Industrial production of nanchangmycin involves large-scale fermentation processes. The bacterium Streptomyces nanchangensis is grown in bioreactors with optimized nutrient media. The fermentation process is monitored and controlled to ensure maximum yield. Post-fermentation, nanchangmycin is extracted and purified using various chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: Nanchangmycin undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its therapeutic properties or to study its mechanism of action.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize nanchangmycin.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce nanchangmycin.
Substitution: Various nucleophiles can be used to substitute functional groups in nanchangmycin under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of nanchangmycin can lead to the formation of oxidized derivatives with altered biological activity .
Scientific Research Applications
Nanchangmycin has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study polyether antibiotics and their biosynthesis.
Biology: Nanchangmycin is employed in studies involving bacterial inhibition and as a tool to understand bacterial resistance mechanisms.
Medicine: It has shown potential as an antifibrotic agent in the treatment of liver fibrosis by regulating intracellular calcium levels and kinase activity.
Industry: Nanchangmycin is used as a growth promoter in the agricultural industry, particularly for ruminants.
Mechanism of Action
Nanchangmycin exerts its effects by increasing cytosolic calcium levels and reducing the phosphorylated protein levels of several kinases, including FYN, PTK2 (FAK), MAPK1/3 (ERK2/1), HSPB1 (HSP27), and STAT5B. This leads to the inactivation of hepatic stellate cell myofibroblasts, reducing collagen expression and deposition in the extracellular matrix. The compound also induces lipid re-accumulation in these cells, further contributing to its antifibrotic effects .
Comparison with Similar Compounds
Nanchangmycin is similar to other polyether antibiotics such as monensin and salinomycin. it has unique properties that distinguish it from these compounds:
Properties
Molecular Formula |
C47H78O14 |
---|---|
Molecular Weight |
867.1 g/mol |
IUPAC Name |
8-[(2S,5R)-7-hydroxy-2-[(5S)-2-[(6S)-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-9-(5-methoxy-6-methyloxan-2-yl)oxy-4,10-dimethyl-1,6-dioxaspiro[4.5]decan-7-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2,4,6-trimethyl-5-oxonon-6-enoic acid |
InChI |
InChI=1S/C47H78O14/c1-24(40(50)25(2)18-28(5)43(51)52)17-26(3)41-31(8)34(49)22-45(59-41)16-15-44(11,61-45)38-21-36(56-39-14-13-35(54-12)33(10)55-39)32(9)47(58-38)30(7)20-37(57-47)42-27(4)19-29(6)46(53,23-48)60-42/h17,25-39,41-42,48-49,53H,13-16,18-23H2,1-12H3,(H,51,52)/t25?,26?,27?,28?,29?,30?,31?,32?,33?,34?,35?,36?,37?,38?,39?,41?,42?,44-,45+,46+,47-/m0/s1 |
InChI Key |
FELYAZAWTURXNF-XPRCOFFQSA-N |
Isomeric SMILES |
CC1CC([C@](OC1C2CC([C@@]3(O2)C(C(CC(O3)[C@@]4(CC[C@@]5(O4)CC(C(C(O5)C(C)C=C(C)C(=O)C(C)CC(C)C(=O)O)C)O)C)OC6CCC(C(O6)C)OC)C)C)(CO)O)C |
Canonical SMILES |
CC1CC(C(OC1C2CC(C3(O2)C(C(CC(O3)C4(CCC5(O4)CC(C(C(O5)C(C)C=C(C)C(=O)C(C)CC(C)C(=O)O)C)O)C)OC6CCC(C(O6)C)OC)C)C)(CO)O)C |
Origin of Product |
United States |
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